2-(Methyl(trifluoromethyl)amino)phenol
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Overview
Description
2-(Methyl(trifluoromethyl)amino)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further bonded to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(trifluoromethyl)amino)phenol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, the trifluoromethylation of carbon-centered radical intermediates can be performed using reagents like trifluoromethyl iodide in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(trifluoromethyl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
2-(Methyl(trifluoromethyl)amino)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to modulation of biological processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenol: Similar in structure but lacks the amino group.
Trifluoromethylaniline: Contains the trifluoromethyl and amino groups but lacks the phenol group.
Trifluoromethylbenzene: Contains the trifluoromethyl group attached to a benzene ring without additional functional groups.
Uniqueness
2-(Methyl(trifluoromethyl)amino)phenol is unique due to the combination of the trifluoromethyl, amino, and phenol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-[methyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-4-2-3-5-7(6)13/h2-5,13H,1H3 |
InChI Key |
CJRNNIBDSISXIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
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